![molecular formula C12H17NO2 B15069124 Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate CAS No. 34995-40-9](/img/structure/B15069124.png)
Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,1-dimethyl-6-azaspiro[25]octa-4,7-diene-6-carboxylate is a spiro compound characterized by a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate typically involves the use of para-quinone methides. An efficient one-pot approach has been developed, which proceeds smoothly under mild conditions without the use of metals . This method ensures high yields and the formation of products with consecutive quaternary centers.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of the one-pot synthesis approach can be scaled up for industrial applications. The mild reaction conditions and high yields make it a viable candidate for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate involves its interaction with molecular targets through its spiro structure. This interaction can influence various biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-6-acetyl-6-azaspiro[2.5]octa-4,7-diene
- 6-Azaspiro[2.5]octa-4,7-diene-6-carboxylic acid, 2,2-dimethyl-, ethyl ester
Uniqueness
Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity patterns.
Properties
CAS No. |
34995-40-9 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-10(14)13-7-5-12(6-8-13)9-11(12,2)3/h5-8H,4,9H2,1-3H3 |
InChI Key |
IAZOWSWWBGTDSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CC2(CC2(C)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-](/img/structure/B15069041.png)


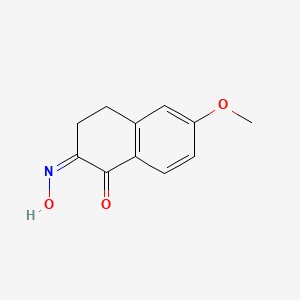
![1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol](/img/structure/B15069058.png)
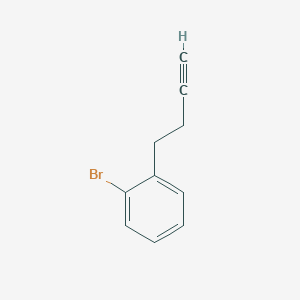
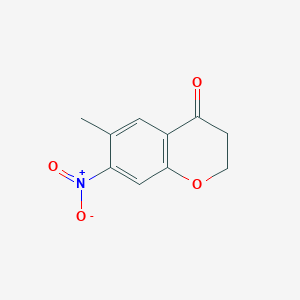
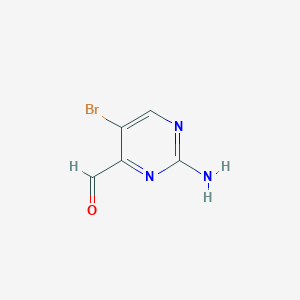
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
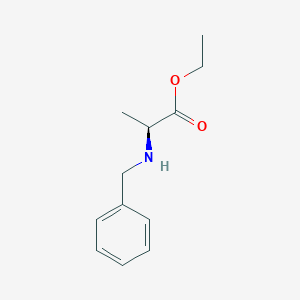
![1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15069108.png)
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)

